molecular formula C13H15IN2O3 B3257525 tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate CAS No. 290368-03-5

tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate

Cat. No. B3257525
CAS RN: 290368-03-5
M. Wt: 374.17 g/mol
InChI Key: ZPNWGJUYQHKVOE-UHFFFAOYSA-N
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Description

Tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a member of the indazole family of compounds and is known for its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : Tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate serves as an intermediate in the synthesis of various 1H-indazole derivatives. It is obtained through substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations are used to analyze its molecular structure, confirming its consistency with experimental data (Ye et al., 2021).

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : The physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, are examined to understand the compound’s characteristics better. These studies are crucial in predicting the reactivity and interaction of the molecule with other substances (Ye et al., 2021).

Application in Organic Synthesis

  • Intermediate in Organic Compounds : This compound is used as an essential intermediate in the synthesis of more complex organic molecules. For example, it plays a crucial role in forming targeted PROTAC molecules, a type of targeted protein degradation agent (Zhang et al., 2022).

  • Utility in Suzuki Reaction : It is used in the Suzuki reaction, a significant cross-coupling reaction in organic chemistry. This application demonstrates its importance in creating new chemical bonds, thus facilitating the synthesis of various organic compounds (Zhang et al., 2022).

  • Formation of Pyrrole Derivatives : Reactions involving tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate can lead to the formation of pyrrole derivatives. These derivatives have potential applications in synthesizing compounds like prodigiosin, which have various biological activities (Wasserman et al., 2004).

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

properties

IUPAC Name

tert-butyl 3-iodo-5-methoxyindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-10-6-5-8(18-4)7-9(10)11(14)15-16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNWGJUYQHKVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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